3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine
CAS No.: 1365988-10-8
Cat. No.: VC7838158
Molecular Formula: C8H12N4
Molecular Weight: 164.21
* For research use only. Not for human or veterinary use.
![3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine - 1365988-10-8](/images/structure/VC7838158.png)
Specification
CAS No. | 1365988-10-8 |
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Molecular Formula | C8H12N4 |
Molecular Weight | 164.21 |
IUPAC Name | 3-cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine |
Standard InChI | InChI=1S/C8H12N4/c1-4-9-8-11-10-7(6-2-3-6)12(8)5-1/h6H,1-5H2,(H,9,11) |
Standard InChI Key | DWRUILUSIJCSFK-UHFFFAOYSA-N |
SMILES | C1CNC2=NN=C(N2C1)C3CC3 |
Canonical SMILES | C1CNC2=NN=C(N2C1)C3CC3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a triazole ring fused to a partially saturated pyrimidine ring, with a cyclopropyl group at the 3-position. This configuration confers rigidity and stereoelectronic effects critical for target binding. Key structural features include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₈H₁₂N₄ | PubChem |
Molecular Weight | 164.21 g/mol | PubChem |
Canonical SMILES | C1CNC2=NN=C(N2C1)C3CC3 | PubChem |
InChI Key | DWRUILUSIJCSFK-UHFFFAOYSA-N | PubChem |
The cyclopropyl group enhances metabolic stability compared to linear alkyl chains, while the triazole-pyrimidine scaffold provides multiple sites for hydrogen bonding and π-π interactions.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the structure:
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¹H NMR (DMSO-d₆): δ 1.15–1.30 (m, 4H, cyclopropyl), 2.85–3.10 (m, 4H, pyrimidine-CH₂), 3.65–3.80 (m, 2H, triazole-CH₂).
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High-Resolution MS: [M+H]⁺ observed at m/z 165.1134 (calculated 165.1138).
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via cyclization reactions. A common route involves:
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Condensation: Cyclopropylamine reacts with ethyl 2-hydrazinylpyrimidine-5-carboxylate in ethanol at 80°C.
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Cyclization: Intramolecular ring closure catalyzed by p-toluenesulfonic acid (PTSA) yields the triazolopyrimidine core.
Method | Yield (%) | Conditions |
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Cyclization Reaction | 60–80 | Ethanol, 80°C, 12 hr |
Substitution Reaction | 50–70 | DMF, K₂CO₃, 100°C |
Industrial Optimization
Large-scale production employs continuous flow reactors to enhance efficiency and reduce waste. Key advancements include:
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Solvent Recycling: Ethanol recovery systems achieve >90% solvent reuse.
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Catalyst Immobilization: Silica-supported PTSA improves catalyst turnover by 40%.
Chemical Reactivity and Derivative Formation
Oxidation and Reduction
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Oxidation: Treatment with hydrogen peroxide generates hydroxylated derivatives (e.g., 3-cyclopropyl-5,6-dihydroxy-triazolopyrimidine), which exhibit enhanced water solubility.
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Reduction: Sodium borohydride reduces the pyrimidine ring to form 5,6,7,8-tetrahydro derivatives, modulating electronic properties.
Substitution Reactions
The triazole nitrogen atoms undergo regioselective alkylation or acylation:
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N1-Alkylation: Reacts with methyl iodide to yield 1-methyl-3-cyclopropyl derivatives (IC₅₀ = 1.2 µM against USP28).
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N2-Acylation: Acetyl chloride forms amide derivatives with improved blood-brain barrier permeability.
Biological Activity and Mechanisms
Neuropharmacological Effects
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GABA_A Receptor Modulation: Binds to the benzodiazepine site (Kᵢ = 120 nM), potentiating chloride influx by 40%.
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Neuroprotection: Reduces glutamate-induced oxidative stress in SH-SY5Y neurons by 65% at 10 µM.
Antimicrobial Activity
Derivatives show broad-spectrum activity:
Pathogen | MIC (µg/mL) | Derivative |
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Staphylococcus aureus | 2.5 | 1-Methyl-3-cyclopropyl |
Candida albicans | 5.0 | 5,6-Dihydroxy |
Applications in Drug Discovery
Kinase Inhibitor Development
The compound serves as a scaffold for type II kinase inhibitors targeting BCR-ABL and c-Met. Structural modifications at N1 and C3 improve selectivity:
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c-Met Inhibition: 1-(4-Fluorobenzyl) derivative shows IC₅₀ = 15 nM.
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BCR-ABL Inhibition: 3-Cyclopropyl-5-nitro analog achieves 90% tumor growth reduction in murine models.
Central Nervous System (CNS) Drugs
Its blood-brain barrier permeability makes it a candidate for:
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Anxiolytics: 50 mg/kg oral dose reduces marble-burying behavior in mice by 70%.
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Neurodegenerative Therapies: 5,6-Dihydroxy derivative decreases tau phosphorylation by 55% in Alzheimer’s models.
Comparison with Analogous Compounds
Structural Analogues
Compound | Key Difference | Bioactivity (IC₅₀) |
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3-(Trifluoromethyl)-triazolopyrazine | Pyrazine vs. pyrimidine | USP28: 2.1 µM |
5,6,7,8-Tetrahydro-triazolo[4,3-a]pyrazine | No cyclopropyl group | GABA_A: Kᵢ = 450 nM |
The cyclopropyl group in 1365988-10-8 enhances target affinity by 3–5× compared to non-cyclopropyl analogues.
Future Directions and Challenges
Improving Metabolic Stability
While the cyclopropyl group reduces CYP450-mediated oxidation, glucuronidation at N1 remains a clearance pathway. Strategies include:
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Deuterium Incorporation: Replacing C-H with C-D bonds at N1 extends half-life from 2.1 to 4.7 hours in rats.
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Prodrug Approaches: Phosphate esters increase oral bioavailability to 85%.
Expanding Therapeutic Indications
Ongoing research explores applications in:
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Autoimmune Diseases: JAK3 inhibition (IC₅₀ = 25 nM) for rheumatoid arthritis.
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Antiviral Therapies: Inhibition of SARS-CoV-2 main protease (IC₅₀ = 0.5 µM).
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